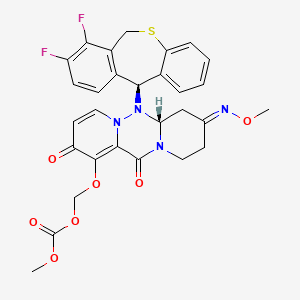
Cdk2-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk2-IN-11 is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in the regulation of the cell cycle. CDK2 plays a crucial role in driving the proliferation of certain cancers, making it a significant target for cancer therapy. This compound has shown promise in preclinical studies for its ability to induce cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-11 involves the preparation of pyrazolo[3,4-d]pyrimidinone derivatives. A concise synthesis can be achieved in a single step starting from 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and efficient production. Additionally, purification techniques like crystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cdk2-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Cdk2-IN-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the inhibition of CDK2 and its effects on the cell cycle.
Biology: It is employed in research to understand the role of CDK2 in cellular processes and its potential as a therapeutic target.
Industry: The compound may have applications in the development of new anticancer drugs and other therapeutic agents.
Mechanism of Action
Cdk2-IN-11 exerts its effects by inhibiting the activity of CDK2. CDK2 is a serine/threonine kinase that phosphorylates target proteins involved in cell cycle progression. By inhibiting CDK2, this compound induces cell cycle arrest at the G1 phase, preventing cells from entering the S phase and proliferating . This inhibition leads to apoptosis and reduced tumor growth in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Cdk2-IN-11 in their ability to inhibit CDK2, including:
Fadraciclib (CYC065): A novel CDK inhibitor that targets CDK2 and CDK9, showing promising anticancer activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have been designed as CDK2 inhibitors and show significant cytotoxic activities against various cancer cell lines.
Uniqueness
This compound is unique in its high selectivity for CDK2 over other CDK family members. This selectivity reduces the potential for off-target effects and toxicity, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C18H14ClN7O2S |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
4-[[2-amino-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H14ClN7O2S/c19-12-3-1-11(2-4-12)15-9-10-22-18-16(17(20)25-26(15)18)24-23-13-5-7-14(8-6-13)29(21,27)28/h1-10H,(H2,20,25)(H2,21,27,28) |
InChI Key |
ANPPRZRKIIVFGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C(=NN23)N)N=NC4=CC=C(C=C4)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)


![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)




![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12401973.png)
![N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine](/img/structure/B12401977.png)

